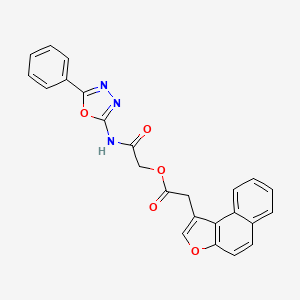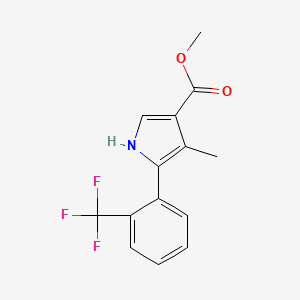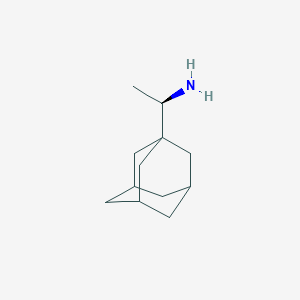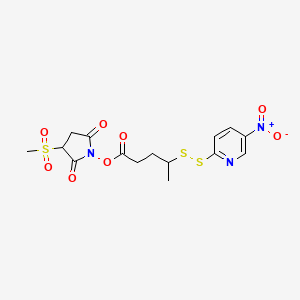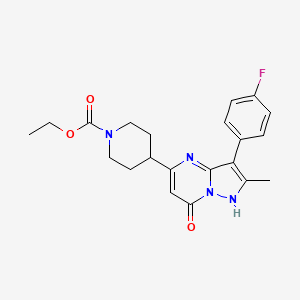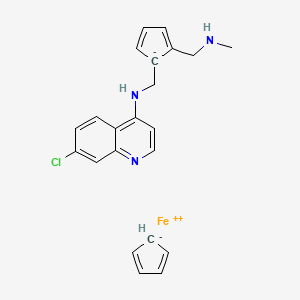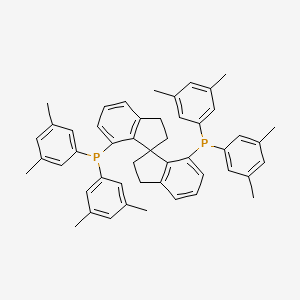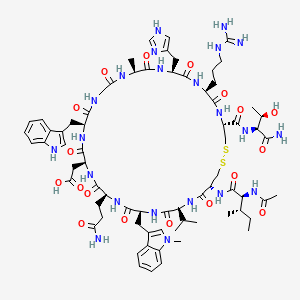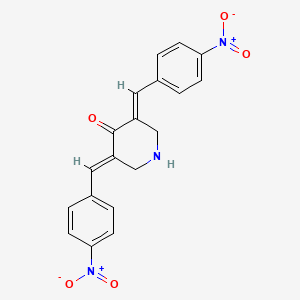
RA-9
Vue d'ensemble
Description
RA-9 est un inhibiteur puissant et sélectif des enzymes de déubiquitination associées au protéasome. Il présente un profil de toxicité favorable et une activité anticancéreuse significative. This compound induit sélectivement l'apoptose dans les lignées cellulaires de cancer de l'ovaire en bloquant la dégradation des protéines dépendante de l'ubiquitine sans affecter l'activité protéolytique du protéasome 20S .
Mécanisme D'action
Target of Action
It has been demonstrated that ra-9 exerts cytotoxic effects and inhibitory actions on cell proliferation and hormone secretion
Mode of Action
This compound interacts with its targets by modulating the expression of pERK1/2, pCREB, and p27 . This modulation leads to changes in cell proliferation and hormone secretion, contributing to the compound’s cytotoxic effects .
Biochemical Pathways
Given its impact on the expression of perk1/2, pcreb, and p27, it is likely that this compound influences pathways related to cell proliferation and hormone secretion .
Result of Action
This compound has been shown to exert cytotoxic effects and inhibit cell proliferation and hormone secretion . These effects are likely a result of the compound’s interaction with its targets and its influence on related biochemical pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
RA-9 peut être synthétisé par une série de réactions chimiques impliquant la formation d'une structure de base suivie de modifications de groupes fonctionnels. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non largement divulguées dans la littérature publique. elle implique généralement l'utilisation de solvants organiques et de catalyseurs pour réaliser les transformations chimiques souhaitées .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et l'efficacité du produit final. Le composé est souvent produit sous forme de poudre et stocké à basse température pour préserver sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
RA-9 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant ainsi ses propriétés chimiques.
Substitution : This compound peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants, les agents réducteurs et divers solvants organiques. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH et la présence de catalyseurs pour faciliter les transformations chimiques souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés avec des groupes fonctionnels différents .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : this compound est utilisé comme composé outil pour étudier le système ubiquitine-protéasome et son rôle dans la dégradation des protéines.
Biologie : this compound est utilisé dans la recherche biologique pour étudier les mécanismes de l'apoptose et de la régulation du cycle cellulaire.
Médecine : this compound s'est avéré prometteur en tant qu'agent anticancéreux, en particulier dans le traitement du cancer de l'ovaire. Il est utilisé dans des études précliniques pour évaluer son efficacité et sa sécurité.
Industrie : This compound est utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte de médicaments .
Mécanisme d'action
This compound exerce ses effets en inhibant les enzymes de déubiquitination associées au protéasome. Cette inhibition conduit à l'accumulation de protéines polyubiquitinées, entraînant un arrêt du point de contrôle du cycle cellulaire et une apoptose. Les cibles moléculaires de this compound comprennent les enzymes de déubiquitination telles que UCH-L1, UCH-L3, USP2, USP5 et USP8. Le composé induit également des réponses de stress du réticulum endoplasmique dans les cellules cancéreuses de l'ovaire, contribuant à son activité anticancéreuse .
Applications De Recherche Scientifique
RA-9 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the ubiquitin-proteasome system and its role in protein degradation.
Biology: this compound is employed in biological research to investigate the mechanisms of apoptosis and cell cycle regulation.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of ovarian cancer. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: This compound is utilized in the development of new therapeutic agents and as a reference compound in drug discovery .
Comparaison Avec Des Composés Similaires
RA-9 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur des enzymes de déubiquitination associées au protéasome. Les composés similaires comprennent :
Chlorhydrate d'OTS964 : Un autre inhibiteur puissant présentant des propriétés anticancéreuses.
Amuvatinib : Un inhibiteur de kinase multicible ayant des applications dans le traitement du cancer.
Sinoménine : Un alcaloïde ayant des activités anti-inflammatoires et anticancéreuses .
This compound se distingue par sa ciblage spécifique des enzymes de déubiquitination et sa capacité à induire l'apoptose sélectivement dans les cellules cancéreuses de l'ovaire.
Propriétés
IUPAC Name |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27/h1-10,20H,11-12H2/b15-9+,16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYPWAMLWZVHAE-KAVGSWPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1NC/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919091-63-7 | |
| Record name | 919091-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is RA-9's primary molecular target?
A1: this compound primarily targets a specific subset of deubiquitinating enzymes (DUBs) associated with the 19S subunit of proteasomes. []
Q2: How does this compound interact with its target?
A2: this compound acts as a potent, selective, and cell-permeable inhibitor of specific DUBs. [, ] It contains an α,β-unsaturated carbonyl group that interacts with cysteine sulfhydryl groups in the active sites of DUBs, inhibiting their activity. []
Q3: What are the downstream effects of this compound's DUB inhibition?
A3: this compound treatment leads to:
- Accumulation of polyubiquitinated proteins. []
- Depletion of the free ubiquitin pool. []
- Downregulation of cell cycle promoters like cyclin D1. []
- Upregulation of tumor suppressors p53, p27Kip1, and p16Ink4A. []
- Onset of apoptosis in various cancer cell lines. [, , , ]
- Exacerbation of endoplasmic reticulum (ER) stress responses. []
Q4: How does this compound’s effect on the unfolded protein response contribute to its anticancer activity?
A4: this compound’s inhibition of proteasome-associated DUBs leads to an accumulation of proteins targeted for degradation. This, in turn, triggers the unfolded protein response, a cellular stress response. When the unfolded protein response is prolonged or excessive, as seen with this compound treatment, it can trigger apoptosis, contributing to the compound’s anticancer activity. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H15N3O6. Its molecular weight is 377.35 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research papers don't include specific spectroscopic data, it is likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed to confirm the structure and purity of this compound during its development.
Q7: Is there information available regarding this compound's material compatibility, stability under various conditions, catalytic properties, computational modeling, or structure-activity relationships?
A7: The provided research papers primarily focus on this compound’s biological activity and don't delve into these specific aspects. Further investigations are necessary to elucidate these properties.
Q8: What is known about the stability of this compound and its formulations?
A8: While the provided papers don't discuss specific stability data, this compound has demonstrated efficacy in both in vitro and in vivo studies, suggesting sufficient stability for these experimental settings. [, , , ] Formulation strategies to enhance its stability, solubility, and bioavailability would likely be essential for further development.
Q9: What are the known safety considerations and regulatory guidelines regarding this compound?
A9: Given its early stage of development, comprehensive safety data for this compound is limited. Further studies are required to evaluate its toxicology, potential adverse effects, and long-term safety profile.
Q10: In which cancer types has this compound shown in vitro efficacy?
A11: this compound has demonstrated potent anti-cancer activity against various cancer cell lines, including those derived from breast, ovarian, and cervical cancers. [, , , ]
Q11: What is the in vivo efficacy of this compound in ovarian cancer models?
A12: In a mouse xenograft model of human ovarian cancer, this compound significantly decreased tumor burden and increased overall survival, supporting its potential as a therapeutic agent for this malignancy. []
Q12: What is the in vivo efficacy of this compound in Cushing’s disease models?
A13: In a murine AtT-20 model of Cushing’s Disease, this compound decreased cell proliferation and increased apoptosis, similar to the effects observed with pasireotide, a currently approved drug. Additionally, this compound reduced ACTH secretion in this model. []
Q13: Does this compound affect primary cells differently than cell lines?
A14: this compound selectively killed primary ovarian cancer cells derived from patients resistant to chemotherapy at clinically achievable concentrations, suggesting a favorable therapeutic window. [] Additionally, this compound was less toxic to primary human cells compared to cancer cell lines. []
Q14: Are there any insights regarding resistance mechanisms, cross-resistance, toxicology data, specific drug delivery strategies, potential biomarkers, or analytical techniques related to this compound?
A14: These aspects require further research and are not extensively discussed within the provided research articles.
Q15: Is there information on this compound's environmental impact, dissolution properties, analytical method validation, quality control measures during development, immunogenicity, or interactions with drug transporters and metabolizing enzymes?
A15: The provided research papers primarily focus on the biomedical aspects of this compound and do not offer detailed insights into these specific areas. Further investigations are necessary to address these aspects comprehensively.
Q16: Is there information on this compound's biocompatibility, biodegradability, potential alternatives or substitutes, recycling strategies, or research infrastructure for its development?
A16: These aspects fall outside the scope of the provided research papers and require further exploration.
Q17: What is the historical context and potential for cross-disciplinary applications of this compound?
A19: this compound research contributes to the evolving understanding of DUBs as therapeutic targets. Its mechanism of action and preclinical efficacy encourage further investigation into its potential for treating various cancers and potentially other diseases. [, , , , ] Cross-disciplinary research, incorporating expertise from medicinal chemistry, pharmacology, and oncology, will be crucial for advancing this compound's development and exploring its full therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


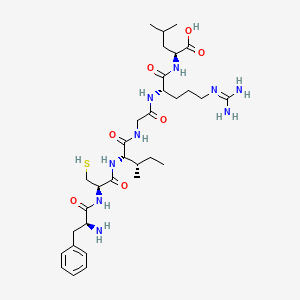
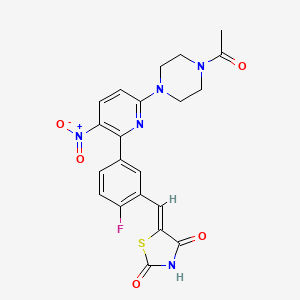
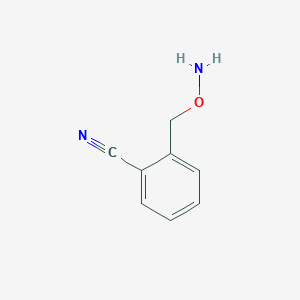
![3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B3182505.png)
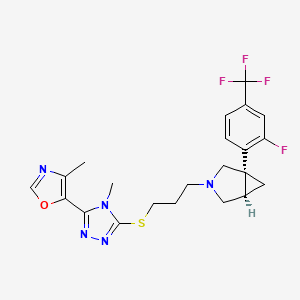
![N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B3182513.png)
